molecular formula C13H11F6NO3 B2821570 N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide CAS No. 2305480-27-5

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide

Cat. No.: B2821570
CAS No.: 2305480-27-5
M. Wt: 343.225
InChI Key: HYCLUENTWWHFOL-UHFFFAOYSA-N
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Description

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of trifluoroethoxy groups attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Properties

IUPAC Name

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6NO3/c1-2-11(21)20-8-3-9(22-6-12(14,15)16)5-10(4-8)23-7-13(17,18)19/h2-5H,1,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCLUENTWWHFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide typically involves the reaction of 3,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable acid catalyst to form the corresponding 3,5-bis(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with prop-2-enamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-propenamide
  • N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]acrylamide

Uniqueness

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

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